molecular formula C9H9N B121678 5-Methylindole CAS No. 614-96-0

5-Methylindole

Cat. No. B121678
CAS RN: 614-96-0
M. Wt: 131.17 g/mol
InChI Key: YPKBCLZFIYBSHK-UHFFFAOYSA-N
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Description

5-Methylindole is an organic compound with the chemical formula C9H9N . It is used as an intermediate in the synthesis of compounds with a variety of pharmacological properties, such as staurosporine-like bisindole inhibitors of protein kinases . It is an irritating compound .


Synthesis Analysis

5-Methylindole has been synthesized by reacting isatins with indoles using various routes. The yield greatly depends on the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties . Acid-catalyzed condensation reaction between isatins and indoles are the most useful due to high yield, wide scope, and short reaction times .


Molecular Structure Analysis

The molecular formula of 5-Methylindole is C9H9N . The IUPAC name is 5-methyl-1H-indole . The InChI is InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3 . The Canonical SMILES is CC1=CC2=C(C=C1)NC=C2 .


Chemical Reactions Analysis

5-Methylindole is used as a reactant for the preparation of pharmaceutically active 2-oxo-1-pyrrolidine analogues, potential anticancer immunomodulators, IL2-inducible T-cell kinase (ITK) inhibitors, and CRTh2 antagonists .


Physical And Chemical Properties Analysis

The molecular weight of 5-Methylindole is 131.17 g/mol . The XLogP3 is 2.7 . It has one hydrogen bond donor count and zero hydrogen bond acceptor count . The exact mass is 131.073499291 g/mol .

Scientific Research Applications

Antibacterial Potential

5-Methylindole has demonstrated significant efficacy in combating antibiotic-resistant bacteria. Studies have shown its potential in potentiating aminoglycoside antibiotics against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) under hypoionic conditions (Sun et al., 2020). Additionally, it has been found to directly kill various Gram-positive and Gram-negative pathogens and potentiate aminoglycoside antibiotics against S. aureus (Li et al., 2022).

Electrosynthesis and Material Science

5-Methylindole has been used in the electrosynthesis of high-quality poly(5-methylindole) films. These films exhibit good fluorescence properties and are synthesized through direct anodic oxidation, making them potentially useful in various material science applications (Xu et al., 2006).

Biomedical Research

In biomedical research, derivatives of 5-methylindole have been evaluated for their effects on cell functions. For instance, 3-acetyl-5-hydroxy-2-methylindole has shown to reduce mitochondrial membrane potential and decrease the proliferation of rat C6 glioma cells, suggesting potential applications in cancer research (Panada et al., 2022).

Neuroscience

5-Methylindole and its derivatives have also been studied in the context of neuroscience. Research has indicated that 5-hydroxyindole potentiates human α7 nicotinic receptor-mediated responses, enhancing acetylcholine-induced glutamate release in cerebellar slices (Zwart et al., 2002).

Organic Chemistry

In organic chemistry, 5-methylindole has been used as a nucleophile in various reactions, such as the three-component reaction of aldehyde with different nucleophiles (Jiang et al., 2014). It has also been studied for its nucleophilic reactivities, which are relevant in synthesizing complex organic compounds (Lakhdar et al., 2006).

Environmental Science

The degradation of nitrogenous heterocyclic compounds like 3-methylindole has been investigated using ionizing radiation, highlighting its application in the removal of refractory organic pollutants in wastewater treatment (He et al., 2022).

Future Directions

Indole and its derivatives, including 5-Methylindole, have been studied for their potential applications in various fields. For instance, 5-Methylindole has been found to have antibacterial properties and can potentiate aminoglycoside against methicillin-resistant Staphylococcus aureus . Furthermore, indole derivatives like 5-Methylindole could be developed as antibacterial agents or adjuvants of aminoglycoside . More research is needed to fully explore the potential applications of 5-Methylindole .

properties

IUPAC Name

5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKBCLZFIYBSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060638
Record name 5-Methylindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Methylindole

CAS RN

614-96-0
Record name 5-Methylindole
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Record name 5-Methylindole
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Record name 5-METHYLINDOLE
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Record name 5-Methylindole
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Record name 5-methylindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
E Walton, S Jenkins, R Nutt, F Holly - Journal of Medicinal …, 1968 - ACS Publications
… Methyl 2-Acetyl-lp-chlorobenzyl-5-methylindole-3-acetate (37).—To 1 g of methyl lp-chlorobenzyl-5-methylindole-3acetate1 and 0.5 g of fused ZnCl2 was added 10 ml of AcCl and the …
Number of citations: 12 pubs.acs.org
DM Sammeth, SS Siewert, PR Callis… - The Journal of …, 1992 - ACS Publications
… Two-photon contours reveal strong internal-overall rotation interaction in 5-methylindole based … We chose 3- and 5-methylindole because the solution-phase work strongly suggests that …
Number of citations: 28 pubs.acs.org
F Sun, M Bian, Z Li, B Lv, Y Gao, Y Wang… - Frontiers in Cellular and …, 2020 - frontiersin.org
… , with its derivative 5-methylindole being the most … 5-methylindole potentiates tobramycin killing of S. aureus persisters in a mouse acute skin wound model. Furthermore, 5-methylindole …
Number of citations: 24 www.frontiersin.org
Z Li, F Sun, X Fu, Y Chen - PeerJ, 2022 - peerj.com
… Here we show that 5-methylindole, a derivative of the interspecies … Particularly, 5-methylindole can kill methicillin-resistant S. … Furthermore, 5-methylindole significantly potentiates …
Number of citations: 2 peerj.com
J Xu, J Hou, S Zhang, R Zhang, G Nie, S Pu - European polymer journal, 2006 - Elsevier
… (5-methylindole) (P5MeI) films, especially with good fluorescence properties, were synthesized electrochemically by direct anodic oxidation of 5-methylindole … onset of 5-methylindole in …
Number of citations: 47 www.sciencedirect.com
JL Lin, S Zhang, WB Tzeng - The Journal of chemical physics, 2004 - pubs.aip.org
The vibrationally resolved mass analyzed threshold ionization spectra of jetcooled 5-methylindole (5MI) and 3-methylindole (3MI) have been recorded by ionizing via various vibronic …
Number of citations: 10 pubs.aip.org
G Nie, L Qu, Y Zhang, J Xu… - Journal of applied polymer …, 2008 - Wiley Online Library
… Recently, we obtained poly(5-methylindole) (P5MeIn) with high thermal stability by direct anodic oxidation of 5-methylindole (5MeIn), with an electron donating group on the 5-position …
Number of citations: 18 onlinelibrary.wiley.com
E Walton, CH Stammer, RF Nutt… - Journal of Medicinal …, 1965 - ACS Publications
… few close relatives of lp-chlorobenzyl-2-ethyl-5-methylindole-3-acetic acid was undertaken. This … For the synthesis of the indoles 1 and 4, the requisite 2-ethvl-5-methylindole (8)3 4*and …
Number of citations: 11 pubs.acs.org
K Remmers, E Jalviste, I Mistrık, G Berden… - The Journal of chemical …, 1998 - pubs.aip.org
… of 3-methylindole and 5-methylindole have been measured and … Like indole, 3-methylindole and 5-methylindole undergo axis … Due to quantum interference effects in the 5-methylindole …
Number of citations: 24 pubs.aip.org
M Hölzer, W Burd, HU Reißig… - Advanced Synthesis & …, 2001 - Wiley Online Library
… Other substrates such as NX-methyltryptamine, 5-methyltryptamine, 5methylindole, 3-methylindole, or indole-3-acetonitrile are also chlorinated by the enzyme, whereas compounds like …
Number of citations: 79 onlinelibrary.wiley.com

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